4,4'-Biphenyldisulfonic acid
Overview
Description
4,4’-Biphenyldisulfonic acid: is an organic compound with the chemical formula C12H10O6S2 . It is a white to gray crystalline solid that is soluble in water and various organic solvents. This compound is known for its excellent thermal and chemical stability, making it a valuable material in various industrial applications .
Mechanism of Action
- Specifically, 4,4’-BPDS interacts with macrocyclic symmetrical tetramethyl cucurbit6uril (TMeQ6) and alkaline-earth metal ions (such as Ca²⁺, Sr²⁺, and Ba²⁺).
- The deprotonated form of 4,4’-BPDS (H₂BPDS²⁻) plays a crucial role in the self-assembly process .
- In complexes 1 and 2, only TMeQ6 coordinates with Ca²⁺ and Sr²⁺ ions, while 4,4’-BPDS interacts with TMeQ6 through “outer-surface interactions.”
- These interactions lead to the construction of poly-dimensional coordination polymers, often based on one-dimensional Q[n]-metal coordination chains via outer-surface interactions .
Target of Action
Mode of Action
Biochemical Analysis
Biochemical Properties
4,4’-Biphenyldisulfonic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is involved in the formation of coordination polymers with alkaline-earth metals, such as calcium, strontium, and barium . These interactions are crucial for the self-assembly of coordination polymers, which can be used for the detection of antibiotics .
Cellular Effects
4,4’-Biphenyldisulfonic acid has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with primary amines can lead to the formation of flexible layered frameworks with guest-responsive channels . These frameworks can modulate cellular responses by altering the availability of specific molecules within the cell. Additionally, 4,4’-Biphenyldisulfonic acid’s ability to form coordination polymers can impact cellular functions by influencing the distribution and localization of metal ions within the cell .
Molecular Mechanism
The molecular mechanism of 4,4’-Biphenyldisulfonic acid involves its binding interactions with biomolecules and metal ions. The compound’s sulfonic acid groups can form strong hydrogen bonds and coordinate with metal ions, leading to the formation of stable complexes . These interactions can result in enzyme inhibition or activation, depending on the specific biomolecules involved. For example, the coordination of 4,4’-Biphenyldisulfonic acid with alkaline-earth metals can enhance the detection of antibiotics by stabilizing the metal-ligand complexes . Additionally, the compound’s ability to form hydrogen bonds can influence gene expression by altering the structure and function of DNA and RNA molecules.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,4’-Biphenyldisulfonic acid can change over time due to its stability and degradation properties. The compound is generally stable under standard laboratory conditions, but its interactions with other chemicals and environmental factors can lead to degradation . Long-term studies have shown that 4,4’-Biphenyldisulfonic acid can maintain its activity and function over extended periods, making it suitable for various biochemical applications . The compound’s stability can be influenced by factors such as pH, temperature, and the presence of other reactive species.
Dosage Effects in Animal Models
The effects of 4,4’-Biphenyldisulfonic acid in animal models can vary depending on the dosage administered. At low doses, the compound may exhibit beneficial effects, such as enhancing the detection of specific biomolecules or stabilizing metal-ligand complexes . At high doses, 4,4’-Biphenyldisulfonic acid can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed in studies, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
4,4’-Biphenyldisulfonic acid is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels. The compound’s sulfonic acid groups can participate in redox reactions, leading to the formation of reactive intermediates that can further interact with other biomolecules . These interactions can affect the overall metabolic balance within the cell, influencing processes such as energy production, biosynthesis, and detoxification.
Transport and Distribution
Within cells and tissues, 4,4’-Biphenyldisulfonic acid is transported and distributed through interactions with specific transporters and binding proteins. The compound’s ability to form stable complexes with metal ions can facilitate its transport across cellular membranes and its accumulation in specific cellular compartments . Additionally, the compound’s interactions with binding proteins can influence its localization and distribution within the cell, affecting its overall activity and function.
Subcellular Localization
The subcellular localization of 4,4’-Biphenyldisulfonic acid is influenced by its targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it can exert its effects on cellular processes . For example, the compound’s ability to form coordination polymers can lead to its accumulation in the endoplasmic reticulum or Golgi apparatus, where it can influence protein folding and trafficking . Additionally, the compound’s interactions with metal ions can affect its localization within the nucleus, impacting gene expression and DNA repair processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,4’-Biphenyldisulfonic acid can be synthesized through several methods. One common method involves the sulfonation of biphenyl using concentrated sulfuric acid. The reaction typically proceeds as follows:
Sulfonation: Biphenyl is treated with concentrated sulfuric acid at elevated temperatures to introduce sulfonic acid groups at the 4 and 4’ positions.
Purification: The resulting product is purified through recrystallization or other suitable methods to obtain pure 4,4’-Biphenyldisulfonic acid.
Industrial Production Methods: In industrial settings, the production of 4,4’-Biphenyldisulfonic acid often involves large-scale sulfonation processes. These processes are optimized for high yield and purity, and they may include additional steps such as filtration, drying, and packaging to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions: 4,4’-Biphenyldisulfonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonic acid groups to sulfonate salts.
Substitution: The sulfonic acid groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfonate salts.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
4,4’-Biphenyldisulfonic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of dyes, pigments, and other organic compounds.
Biology: It serves as a reagent in biochemical assays and as a component in the preparation of biologically active molecules.
Medicine: It is investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Comparison with Similar Compounds
4,4’-Biphenyldicarboxylic acid: Similar in structure but contains carboxylic acid groups instead of sulfonic acid groups.
4,4’-Biphenyldiboronic acid: Contains boronic acid groups and is used in different applications such as Suzuki coupling reactions.
Uniqueness: 4,4’-Biphenyldisulfonic acid is unique due to its high thermal and chemical stability, as well as its ability to form strong hydrogen bonds and electrostatic interactions. These properties make it particularly valuable in the synthesis of dyes, pigments, and coordination polymers .
Properties
IUPAC Name |
4-(4-sulfophenyl)benzenesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O6S2/c13-19(14,15)11-5-1-9(2-6-11)10-3-7-12(8-4-10)20(16,17)18/h1-8H,(H,13,14,15)(H,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABSXMLODUTXQDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)S(=O)(=O)O)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
15807-67-7 (di-potassium salt), 31139-42-1 (di-hydrochloride salt) | |
Record name | 4,4'-Dihydroxybiphenyl-O-disulfonic acid | |
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DSSTOX Substance ID |
DTXSID6063771 | |
Record name | [1,1'-Biphenyl]-4,4'-disulfonic acid | |
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Molecular Weight |
314.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Powder; [TCI America MSDS] | |
Record name | 4,4'-Biphenyldisulfonic acid | |
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CAS No. |
5314-37-4 | |
Record name | [1,1′-Biphenyl]-4,4′-disulfonic acid | |
Source | CAS Common Chemistry | |
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Record name | 4,4'-Dihydroxybiphenyl-O-disulfonic acid | |
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Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,4'-Biphenyldisulfonic acid | |
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Record name | [1,1'-Biphenyl]-4,4'-disulfonic acid | |
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Record name | [1,1'-Biphenyl]-4,4'-disulfonic acid | |
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Record name | 4,4'-Biphenyldisulfonic Acid | |
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Record name | 4,4'-Biphenyldisulfonic acid | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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